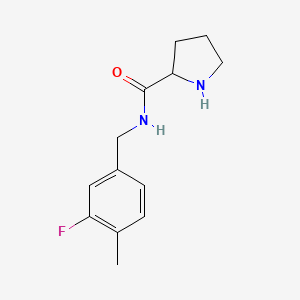
n-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide: is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide typically involves the reaction of 3-fluoro-4-methylbenzylamine with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is usually carried out under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The fluorine atom in the benzyl moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of pyrrolidine derivatives. It serves as a model compound for investigating the structure-activity relationship (SAR) of fluorinated pyrrolidines .
Medicine: The compound has shown potential in the development of drugs targeting various diseases, including neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its therapeutic effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
- N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide
- N-(4-Methylbenzyl)pyrrolidine-2-carboxamide
- N-(3-Chloro-4-methylbenzyl)pyrrolidine-2-carboxamide
Comparison: N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide stands out due to the presence of both fluorine and methyl groups in the benzyl moiety. This unique combination enhances its pharmacokinetic properties, such as increased metabolic stability and improved bioavailability. Compared to its analogs, this compound exhibits superior binding affinity and selectivity towards its molecular targets, making it a more potent candidate for drug development .
Propiedades
Fórmula molecular |
C13H17FN2O |
|---|---|
Peso molecular |
236.28 g/mol |
Nombre IUPAC |
N-[(3-fluoro-4-methylphenyl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H17FN2O/c1-9-4-5-10(7-11(9)14)8-16-13(17)12-3-2-6-15-12/h4-5,7,12,15H,2-3,6,8H2,1H3,(H,16,17) |
Clave InChI |
JLPYDFONSCDECC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CNC(=O)C2CCCN2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)
![n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14914310.png)

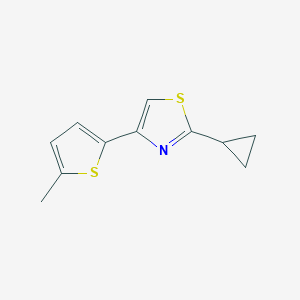

![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)

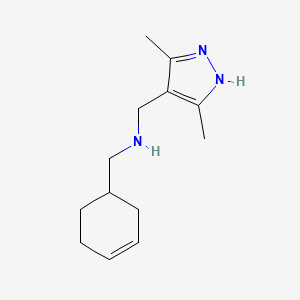

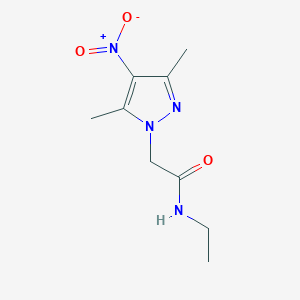
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)
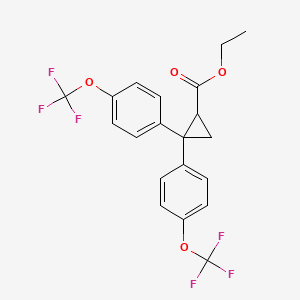
![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
